molecular formula C5H4N3NaO2 B11921170 Sodium 5-aminopyrazine-2-carboxylate

Sodium 5-aminopyrazine-2-carboxylate

Cat. No.: B11921170
M. Wt: 161.09 g/mol
InChI Key: IDBXPDCWZAYRIC-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-aminopyrazine-2-carboxylate typically involves the reaction of 5-aminopyrazine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization . The reaction conditions are generally mild, with the temperature maintained at room temperature to slightly elevated levels.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions to enhance yield and purity. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-aminopyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various pyrazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Sodium 5-aminopyrazine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

Molecular Formula

C5H4N3NaO2

Molecular Weight

161.09 g/mol

IUPAC Name

sodium;5-aminopyrazine-2-carboxylate

InChI

InChI=1S/C5H5N3O2.Na/c6-4-2-7-3(1-8-4)5(9)10;/h1-2H,(H2,6,8)(H,9,10);/q;+1/p-1

InChI Key

IDBXPDCWZAYRIC-UHFFFAOYSA-M

Canonical SMILES

C1=C(N=CC(=N1)N)C(=O)[O-].[Na+]

Origin of Product

United States

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